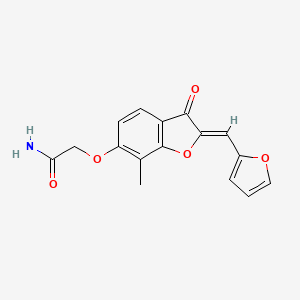

(Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Description

The compound (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide (CAS: 896829-76-8) is a benzofuran-derived acetamide featuring a fused furan moiety and a methyl substituent at the 7-position of the benzofuran core. Its molecular formula is C₁₆H₁₃NO₅, with a molecular weight of 299.28 g/mol and an XLogP3 value of 2, indicating moderate lipophilicity . Key structural attributes include:

Properties

IUPAC Name |

2-[[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-9-12(21-8-14(17)18)5-4-11-15(19)13(22-16(9)11)7-10-3-2-6-20-10/h2-7H,8H2,1H3,(H2,17,18)/b13-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOVBTQQGGWOCG-QPEQYQDCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves multiple steps:

-

Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone and an appropriate aldehyde, the benzofuran ring can be formed via an aldol condensation followed by cyclization.

-

Introduction of the Furan Ring: : The furan ring is introduced through a condensation reaction with furfural. This step often requires a catalyst such as piperidine or pyrrolidine to facilitate the formation of the furan-2-ylmethylene moiety.

-

Attachment of the Acetamide Group: : The final step involves the reaction of the intermediate compound with chloroacetamide under basic conditions to form the acetamide linkage. This step may require a base such as sodium hydroxide or potassium carbonate to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

-

Reduction: : Reduction reactions can target the carbonyl groups in the benzofuran and acetamide moieties, potentially converting them to alcohols or amines.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohols or amines derived from the reduction of carbonyl groups.

Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, which could be explored further.

Medicine

Drug Development: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

Material Science: The compound’s properties could be leveraged in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The furan and benzofuran rings may interact with hydrophobic pockets, while the acetamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogs derived from the evidence:

Key Observations:

Core Scaffolds: The target compound’s benzofuran core contrasts with the coumarin (chromen) backbone in analogs and the morpholinone ring in derivatives. The methyl group at C7 in the target compound may enhance steric hindrance compared to unsubstituted analogs, influencing solubility or target affinity .

Functional Groups: The acetamide group in the target compound provides hydrogen-bonding capacity absent in the esterified analog from . This difference could impact solubility (amide > ester) and biological target recognition .

Synthetic Routes :

Computational and Experimental Data

- Lipophilicity (XLogP3) : The target compound’s XLogP3 of 2 suggests moderate membrane permeability, comparable to coumarin-based acetamides but less lipophilic than ester derivatives (e.g., ) .

- Polar Surface Area (PSA): The target’s PSA of 91.8 Ų (primarily from oxygen atoms) implies moderate solubility in polar solvents, similar to morpholinone analogs .

Biological Activity

The compound (Z)-2-((2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and multiple functional groups, contribute to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 336.299 g/mol. The compound incorporates furan and benzofuran moieties, which are known for their reactivity and biological significance.

Biological Activities

Research indicates that derivatives containing furan and benzofuran structures exhibit various biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress.

- Antimicrobial Properties : Studies have reported that compounds with similar structural characteristics possess antibacterial activity against various strains, including Staphylococcus aureus .

- Anti-inflammatory Effects : The modulation of inflammatory pathways has been suggested through structure-activity relationship (SAR) studies, indicating potential therapeutic applications in inflammatory diseases .

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : These reactions are crucial for forming the furan and benzofuran structures.

- Functional Group Modifications : Various functional groups can be introduced to enhance biological activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences with other biologically active compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Nitro-2,3-dihydrobenzofuran | Contains a nitro group which may enhance biological activity. | |

| 7-Chloro-2,3-dihydrobenzofuran | Chlorine substitution may alter reactivity and solubility. | |

| Ethyl 5-nitro-2,3-dihydrobenzofuran | Combines nitro and ethoxy functionalities for enhanced reactivity. |

These compounds underline the unique dual furan functionality of this compound, which may confer distinct chemical behavior and biological activity not observed in other similar compounds.

Case Studies

Recent studies have evaluated the pharmacological effects of related compounds:

- Anticancer Evaluation : A study on benzofuran derivatives showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .

- Antimicrobial Testing : Compounds structurally similar to (Z)-2-(furan...) demonstrated effective inhibition against bacterial strains, highlighting their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.